Kv3 modulator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

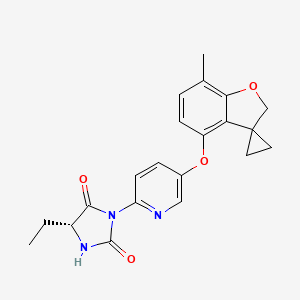

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21N3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(5R)-5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxy-2-pyridinyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C21H21N3O4/c1-3-14-19(25)24(20(26)23-14)16-7-5-13(10-22-16)28-15-6-4-12(2)18-17(15)21(8-9-21)11-27-18/h4-7,10,14H,3,8-9,11H2,1-2H3,(H,23,26)/t14-/m1/s1 |

InChI Key |

QRZXUERLZJGJMH-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Kv3 Modulator 2: A Positive Allosteric Modulator for Restoring Neuronal Excitability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability, and among them, the Kv3 subfamily (Kv3.1, Kv3.2, Kv3.3, Kv3.4) plays a pivotal role in enabling high-frequency firing of neurons.[1][2] These channels are predominantly expressed in fast-spiking interneurons, particularly parvalbumin-positive (PV+) interneurons, which are essential for maintaining the balance of excitation and inhibition in cortical circuits and generating gamma oscillations associated with cognitive functions.[3][4] Dysregulation of Kv3 channel function has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, epilepsy, and hearing disorders.[3] This technical guide focuses on Kv3 modulator 2, a representative positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 channels, with a focus on the preclinical and clinical data of AUT00206, a first-in-class Kv3 modulator.

Positive allosteric modulation of Kv3 channels presents a promising therapeutic strategy to restore normal neuronal function in disorders characterized by impaired fast-spiking interneuron activity. By binding to an allosteric site, these modulators shift the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the probability of channel opening and enhancing the ability of neurons to fire at high frequencies. This guide provides a comprehensive overview of the electrophysiological properties, selectivity, and mechanism of action of this compound, along with detailed experimental protocols and a summary of key preclinical and clinical findings.

Quantitative Data Presentation

The following tables summarize the key quantitative data for AUT00206, a representative this compound.

Table 1: Electrophysiological Properties of AUT00206

| Parameter | Channel | Species | Value | Reference |

| EC₅₀ | Kv3.1b | Human | 8 µM | |

| Kv3.1b | Rat | 9 µM | ||

| Effect | Kv3.1 & Kv3.2 | Human | Positive Allosteric Modulator | |

| Kv3.3 & Kv3.4 | Human | Weaker Effect |

Table 2: Selectivity Profile of AUT00206

| Target Class | Effect | Reference |

| Other Ion Channels | Little to no effect | |

| Receptors | Little to no effect | |

| Enzymes | Little to no effect | |

| Transporters | Little to no effect |

Table 3: Clinical Trial Data for AUT00206 in Schizophrenia

| Study Phase | Population | Key Findings | Reference |

| Phase Ib (Ketamine Challenge) | Healthy Volunteers | Significantly reduced ketamine-induced increase in BOLD signal in the dorsal anterior cingulate and thalamus in a dose-dependent manner. | |

| Phase Ib | Patients with Schizophrenia | No significant effect on dopamine synthesis capacity. A correlation was observed between a reduction in striatal dopamine synthesis capacity and a reduction in symptoms in the AUT00206 group (r = 0.58, p = 0.03). |

Signaling Pathway and Mechanism of Action

Kv3 positive allosteric modulators like AUT00206 enhance the function of Kv3.1 and Kv3.2 channels, which are predominantly located on fast-spiking parvalbumin-positive (PV+) GABAergic interneurons. These interneurons play a crucial role in regulating the activity of pyramidal neurons and synchronizing neuronal firing to generate gamma oscillations. In pathological conditions such as schizophrenia, the function of these interneurons is impaired, leading to disinhibition of cortical circuits. By potentiating Kv3 channel activity, these modulators restore the ability of PV+ interneurons to fire at high frequencies, thereby re-establishing proper inhibitory control and improving cortical network function.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol details the method for characterizing the effects of a Kv3 modulator on Kv3.1/Kv3.2 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293 or CHO) in appropriate media and conditions.

-

Stably or transiently transfect cells with plasmids encoding the human Kv3.1b or Kv3.2a subunit. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

-

Perform recordings 24-48 hours post-transfection.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Kv3 Modulator Stock Solution: Prepare a 10 mM stock solution in DMSO. The final DMSO concentration in the recording chamber should not exceed 0.1%.

3. Recording Procedure:

-

Place the cell-containing coverslip in a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking (e.g., GFP-positive) cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv3 currents.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the Kv3 modulator at the desired concentration.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

To determine the EC₅₀, apply a range of concentrations of the modulator.

4. Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Convert current to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential for K⁺.

-

Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) and the slope factor (k).

-

Compare the V₁/₂ values before and after modulator application to quantify the voltage shift.

Ketamine Challenge with BOLD fMRI

This protocol describes a method to assess the central nervous system activity of a Kv3 modulator in healthy volunteers using a ketamine challenge model.

1. Participant Recruitment:

-

Recruit healthy male volunteers (age 18-45 years).

-

Screen participants for any contraindications to MRI or ketamine administration.

2. Study Design:

-

Employ a randomized, double-blind, placebo-controlled, crossover design.

-

Each participant attends multiple sessions, receiving either the Kv3 modulator (at different doses) or placebo prior to a saline or ketamine infusion.

3. Drug Administration:

-

Administer the oral Kv3 modulator or placebo a set time (e.g., 4 hours) before the MRI scan.

-

During the fMRI scan, infuse saline for a baseline period (e.g., 8 minutes).

-

Following the baseline, administer an intravenous bolus of ketamine (e.g., 0.26 mg/kg over 1 minute) followed by a maintenance infusion (e.g., 0.25 mg/kg/h for 30 minutes).

4. fMRI Acquisition:

-

Acquire blood-oxygen-level-dependent (BOLD) fMRI data throughout the infusion period.

-

Use a standard echo-planar imaging (EPI) sequence.

5. Data Analysis:

-

Preprocess the fMRI data (motion correction, spatial smoothing, etc.).

-

Define regions of interest (ROIs), such as the dorsal anterior cingulate cortex (dACC) and thalamus.

-

Model the BOLD signal changes in response to the ketamine infusion.

-

Compare the magnitude of the ketamine-induced BOLD signal increase in the ROIs between the placebo and Kv3 modulator conditions.

Mismatch Negativity (MMN) Measurement

This protocol outlines the assessment of auditory sensory processing using the mismatch negativity (MMN) event-related potential (ERP) in clinical trials for schizophrenia.

1. Participant Setup:

-

Seat the participant comfortably in a sound-attenuated, electrically shielded room.

-

Apply an EEG cap with electrodes placed according to the 10-20 international system.

-

Use a reference electrode (e.g., on the tip of the nose) and a ground electrode.

-

Keep electrode impedances below 5 kΩ.

2. Auditory Stimuli:

-

Present a sequence of auditory stimuli through headphones.

-

The sequence consists of standard tones (e.g., 1000 Hz, 50 ms duration, presented with high probability, e.g., 85%) and deviant tones (e.g., 1200 Hz, 50 ms duration, or 1000 Hz, 100 ms duration, presented with low probability, e.g., 15%).

-

The inter-stimulus interval should be constant (e.g., 500 ms).

3. Task:

-

Instruct the participant to ignore the auditory stimuli and focus on a silent visual task (e.g., watching a movie) to ensure attention is diverted from the sounds.

4. EEG Recording:

-

Record continuous EEG data with a bandpass filter (e.g., 0.1-100 Hz) and a sampling rate of at least 500 Hz.

5. Data Analysis:

-

Segment the continuous EEG data into epochs time-locked to the onset of the standard and deviant stimuli.

-

Perform baseline correction.

-

Reject epochs contaminated by artifacts (e.g., eye blinks, muscle activity).

-

Average the artifact-free epochs for the standard and deviant stimuli separately.

-

Create a difference waveform by subtracting the averaged ERP for the standard tones from the averaged ERP for the deviant tones.

-

The MMN is identified as the peak negative deflection in the difference waveform, typically between 100 and 250 ms post-stimulus at fronto-central electrode sites (e.g., Fz, Cz).

-

Measure the mean amplitude of the MMN within a defined time window.

-

Compare MMN amplitudes before and after treatment with the Kv3 modulator.

References

The Pivotal Role of Kv3 Modulators in Regulating Neuronal Firing Rates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated potassium channels of the Kv3 family are critical determinants of high-frequency firing in specific neuronal populations. Their unique biophysical properties, characterized by a high activation threshold and rapid activation and deactivation kinetics, enable neurons to fire action potentials at rates up to 1,000 Hz.[1][2][3][4][5] This capability is essential for proper function in various brain regions, including the auditory brainstem, cerebellum, and cortex, where precise temporal processing of information is paramount. Modulation of Kv3 channels, therefore, presents a significant therapeutic opportunity for neurological and psychiatric disorders characterized by aberrant neuronal firing. This technical guide provides an in-depth analysis of the effects of Kv3 modulators on neuronal firing rates, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to Kv3 Channels

The Kv3 family comprises four members, Kv3.1 through Kv3.4, each with distinct expression patterns and biophysical characteristics. These channels are predominantly expressed in fast-spiking neurons, such as GABAergic interneurons and Purkinje cells, where they contribute to the rapid repolarization of the action potential. This rapid repolarization minimizes the refractory period, allowing for sustained high-frequency firing. The functional diversity of Kv3 channels is further enhanced by alternative splicing and the formation of heteromeric channels. Dysregulation of Kv3 channel function has been implicated in a range of disorders, including ataxias, epilepsy, schizophrenia, and Alzheimer's disease.

Quantitative Effects of Kv3 Modulators on Neuronal Firing

The pharmacological modulation of Kv3 channels can be broadly categorized into positive and negative modulation, leading to either an increase or decrease in channel activity. The following tables summarize the quantitative effects of prominent Kv3 modulators on key electrophysiological parameters.

Table 1: Effects of Kv3.1/Kv3.2 Positive Modulators on Neuronal Properties

| Modulator | Concentration | Cell Type | Parameter | Control Value | Modulated Value | Percent Change | Reference |

| AUT1 | 10 µM | CHO cells expressing Kv3.1 | Kv3.1 Current at -10mV | - | - | 131% increase | |

| AUT1 | 10 µM | ClockΔ19 VTA Dopamine Neurons | Firing Frequency (at higher current injections) | - | Decreased | Significant decrease | |

| AUT2 | 1 µM | CHO cells expressing Kv3.1 | Kv3.1 Current at -10mV | - | - | 331.0% increase | |

| AUT2 | 10 µM | MNTB Neurons | Action Potential Threshold | -45.3 ± 1.5 mV | -41.9 ± 1.6 mV | 7.5% increase | |

| AUT2 | 10 µM | MNTB Neurons | Action Potential Amplitude | 75.3 ± 3.4 mV | 71.6 ± 3.8 mV | 4.9% decrease | |

| EX15 | Not Specified | Fast-spiking interneurons (rat hippocampus) | Action Potential Frequency (at minor depolarizing steps) | - | Increased | Prominently increased | |

| RE01 | Not Specified | Fast-spiking interneurons (rat hippocampus) | Action Potential Frequency (at minor depolarizing steps) | - | Increased | Prominently increased |

Table 2: Effects of Kv3 Channel Blockade on Neuronal Firing

| Blocker | Concentration | Cell Type | Parameter | Control Firing Rate | Firing Rate with Blocker | Percent Change | Reference |

| Tetraethylammonium (TEA) | 1 mM | SNr GABAergic Neurons | Firing Frequency | - | Impaired | Significant decrease | |

| Kv3.3 Knockout | N/A | Purkinje Neurons | Spontaneous Firing Rate | 26.7 ± 1.2 Hz | 17.8 ± 0.9 Hz | ~33% decrease |

Signaling Pathways and Mechanisms of Action

The modulation of Kv3 channels influences neuronal firing through direct effects on the channel's biophysical properties and indirectly through network-level interactions.

Positive modulators like AUT1 and AUT2 act by shifting the voltage-dependence of activation to more negative potentials, thereby increasing the probability of channel opening at sub-threshold membrane potentials. This leads to an increased potassium efflux during the repolarization phase of the action potential, which can, depending on the neuronal context, either enhance the ability to sustain high-frequency firing or, in some cases, decrease overall firing frequency by hyperpolarizing the neuron.

References

- 1. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance [ouci.dntb.gov.ua]

- 2. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

The Role of Kv3.2 Modulators in Fast-Spiking Interneurons: A Technical Guide

Affiliation: Google Research

Abstract

Fast-spiking interneurons (FSIs) are crucial for maintaining the balance of excitation and inhibition in cortical circuits and for generating high-frequency network oscillations, such as gamma rhythms, which are fundamental for cognitive processes. The ability of these neurons to fire action potentials at high frequencies with minimal adaptation is largely conferred by the expression of voltage-gated potassium channels of the Kv3 family, particularly those containing Kv3.1 and Kv3.2 subunits. These channels exhibit rapid activation and deactivation kinetics and a depolarized threshold for activation, properties finely tuned for rapid membrane repolarization during high-frequency firing. Dysfunction of FSIs and, consequently, altered network oscillations are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, epilepsy, and Alzheimer's disease.[1][2][3] This has led to the development of small-molecule modulators targeting Kv3 channels as a potential therapeutic strategy. This technical guide provides an in-depth overview of the role of Kv3.2 modulators in FSIs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental frameworks. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction to Kv3.2 Channels in Fast-Spiking Interneurons

Voltage-gated potassium (Kv) channels are tetrameric transmembrane proteins that selectively conduct potassium ions, playing a critical role in shaping neuronal excitability. The Kv3 subfamily, encoded by the KCNC genes, is distinguished by its high activation threshold (typically positive to -20 mV) and exceptionally fast kinetics.[4] Within this subfamily, Kv3.2 channels, encoded by the KCNC2 gene, are prominently expressed in FSIs, often co-assembling with Kv3.1 subunits to form heteromeric channels.[5]

The unique biophysical properties of Kv3.2-containing channels are essential for the hallmark high-frequency firing of FSIs. Their rapid deactivation ensures that the action potential afterhyperpolarization is brief, allowing the neuron to be ready to fire the next action potential with minimal delay. This rapid repolarization also facilitates the swift recovery of voltage-gated sodium channels from inactivation, a prerequisite for sustained high-frequency firing.

Positive modulation of Kv3.2 channels, which typically involves a hyperpolarizing shift in the voltage-dependence of activation and an increase in channel conductance, is hypothesized to enhance the firing capabilities of FSIs. This can potentially compensate for FSI dysfunction in disease states and restore normal network activity. Several small-molecule positive modulators of Kv3.1 and Kv3.2 channels, such as AUT00206, have been developed and are under investigation for their therapeutic potential.

Quantitative Effects of Kv3.2 Modulators

The following tables summarize the quantitative effects of various Kv3.1/3.2 positive modulators on channel kinetics and the firing properties of fast-spiking interneurons, as reported in the literature.

Table 1: Effects of Kv3.1/3.2 Modulators on Channel Biophysics

| Compound | Channel(s) | Concentration | V₅₀ of Activation Shift (mV) | Change in Deactivation Kinetics | Reference(s) |

| EX15 | hKv3.1b/3.2 | 10 µM | Negative shift | Decreased speed of deactivation | |

| RE01 | hKv3.1b/3.2 | 10 µM | Negative shift | Decreased speed of deactivation | |

| AUT1 | hKv3.1b/3.2a | 10 µM | Leftward shift | Not specified | |

| AUT00206 | hKv3.1/3.2 | Not specified | Leftward shift of channel activation | Not specified | |

| Compound-4 | hKv3.1 | 1 µM | -44.2 mV | Slower deactivation |

Table 2: Effects of Kv3.1/3.2 Modulators on Firing Properties of Fast-Spiking Interneurons

| Compound | Preparation | Effect on Firing Frequency | Effect on Action Potential Waveform | Reference(s) |

| EX15 | Rat hippocampal slices | Increased at minor depolarizing steps | Not specified | |

| RE01 | Rat hippocampal slices | Increased at minor depolarizing steps | Not specified | |

| AUT1 | Mouse somatosensory cortex slices | Rescued firing frequency impaired by TEA | Reversed TEA-induced broadening of AP half-width | |

| AUT00206 | Human cortical slices | Restored and enhanced gamma-frequency oscillations | Not specified |

Signaling Pathways and Modulator Interaction

The function of Kv3.2 channels is not static but is dynamically regulated by intracellular signaling cascades, primarily through phosphorylation. Understanding these pathways is critical for drug development, as the efficacy of a synthetic modulator may depend on the phosphorylation state of the channel.

Regulation of Kv3.2 by Protein Kinases

Kv3.2 channels are known to be modulated by several protein kinases:

-

Protein Kinase A (PKA): Activation of the cAMP/PKA pathway leads to the phosphorylation of Kv3.2 channels, resulting in a reduction of the current amplitude. This modulation occurs without a significant shift in the voltage-dependence of activation. The effect is mediated by direct phosphorylation of serine residues within a consensus PKA site in the C-terminus of the Kv3.2 protein.

-

Protein Kinase G (PKG): The nitric oxide (NO)/cGMP/PKG pathway can also suppress Kv3.2 currents. This effect is thought to be mediated by the activation of a serine-threonine phosphatase, suggesting that the basal activity of Kv3.2 channels requires a certain level of phosphorylation.

-

Protein Kinase C (PKC): While PKC robustly modulates Kv3.1b channels, its direct effect on Kv3.2 is less pronounced. However, given the frequent heteromerization of Kv3.1 and Kv3.2, PKC-mediated regulation of Kv3.1 can indirectly influence the function of the entire channel complex.

Visualizing the Signaling Pathway

The following diagram illustrates the key signaling pathways known to regulate Kv3.2 channel activity.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of ion channel pharmacology. This section provides detailed methodologies for key experiments used to characterize Kv3.2 modulators.

Whole-Cell Patch-Clamp Electrophysiology from Acute Brain Slices

This protocol is adapted for recording from fast-spiking interneurons in cortical or hippocampal slices.

4.1.1. Solutions

-

Slicing Solution (Carbogenated, 4°C):

-

Sucrose: 210 mM

-

KCl: 2.5 mM

-

NaH₂PO₄: 1.25 mM

-

NaHCO₃: 26 mM

-

Glucose: 10 mM

-

MgCl₂: 7 mM

-

CaCl₂: 0.5 mM

-

-

Artificial Cerebrospinal Fluid (aCSF) (Carbogenated, 32-34°C):

-

NaCl: 125 mM

-

KCl: 2.5 mM

-

NaH₂PO₄: 1.25 mM

-

NaHCO₃: 26 mM

-

Glucose: 25 mM

-

MgCl₂: 1 mM

-

CaCl₂: 2 mM

-

-

Intracellular Solution (for current-clamp):

-

K-Gluconate: 135 mM

-

KCl: 10 mM

-

HEPES: 10 mM

-

EGTA: 0.2 mM

-

Mg-ATP: 4 mM

-

Na₂-GTP: 0.3 mM

-

Phosphocreatine: 10 mM

-

pH adjusted to 7.3 with KOH; Osmolarity ~290 mOsm

-

4.1.2. Procedure

-

Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Perform transcardial perfusion with ice-cold, carbogenated (95% O₂, 5% CO₂) slicing solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in ice-cold slicing solution. Cut coronal or sagittal slices (typically 300 µm thick) using a vibratome.

-

Slice Recovery: Transfer slices to a recovery chamber containing aCSF at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording: Transfer a slice to the recording chamber on an upright microscope, continuously perfused with carbogenated aCSF at 32-34°C. Visualize neurons using differential interference contrast (DIC) optics. FSIs are often identified by their large, multipolar soma in specific cortical layers or hippocampal strata.

-

Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill with intracellular solution.

-

Establishing a Recording: Approach a target neuron with positive pressure applied to the pipette. Form a giga-ohm seal (>1 GΩ) by applying gentle suction. Rupture the membrane patch with a brief, strong suction pulse to achieve the whole-cell configuration.

-

Data Acquisition:

-

Current-clamp: Inject a series of depolarizing current steps to elicit action potential firing. Measure firing frequency, action potential threshold, half-width, and afterhyperpolarization.

-

Voltage-clamp: Hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to isolate and measure Kv currents.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the Kv3.2 modulator at the desired concentration.

Immunohistochemistry for Kv3.2

This protocol describes the localization of Kv3.2 protein in fixed brain tissue.

4.2.1. Solutions

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Blocking Solution: 10% Normal Goat Serum (NGS), 0.3% Triton X-100 in PBS

-

Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA), 0.3% Triton X-100 in PBS

4.2.2. Procedure

-

Tissue Preparation: Perfuse the animal with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.

-

Sectioning: Cut 40 µm thick sections on a freezing microtome or cryostat.

-

Antigen Retrieval (optional but recommended): Incubate free-floating sections in a citrate buffer (pH 6.0) at 90°C for 20 minutes.

-

Permeabilization and Blocking: Wash sections in PBS. Incubate in blocking solution for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against Kv3.2 (e.g., rabbit anti-KCNC2) diluted in antibody dilution buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in antibody dilution buffer for 2 hours at room temperature.

-

Counterstaining and Mounting: Wash sections in PBS. Mount onto slides and coverslip with a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

Visualizing Experimental and Logical Workflows

Experimental Workflow: From Brain to Data

The following diagram outlines the typical workflow for studying Kv3.2 modulators using electrophysiology.

Logical Relationship: Modulator Action to Network Effect

This diagram illustrates the hypothesized causal chain from Kv3.2 modulation to changes in brain network activity.

Conclusion and Future Directions

The modulation of Kv3.2 channels presents a promising avenue for the development of novel therapeutics for a range of CNS disorders characterized by FSI dysfunction. The data accumulated to date strongly support the hypothesis that positive modulation of these channels can enhance the firing capabilities of these crucial inhibitory neurons, thereby restoring network balance and improving pathological phenotypes.

Future research should focus on several key areas:

-

Subunit Specificity: Developing modulators with greater selectivity for Kv3.2 over other Kv3 subunits to minimize off-target effects.

-

Interaction with Native Signaling: Investigating how the phosphorylation state of Kv3.2 channels in different neuronal populations and disease states affects the efficacy of synthetic modulators.

-

In Vivo Target Engagement: Utilizing techniques such as PET imaging and in vivo electrophysiology to confirm that these modulators reach their intended targets and exert the desired physiological effects in living organisms.

-

Long-term Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the long-term therapeutic benefits and safety profiles of Kv3.2 modulators.

By continuing to explore the intricate role of Kv3.2 channels in neuronal function and dysfunction, the scientific community can pave the way for a new generation of targeted and effective treatments for debilitating neurological and psychiatric conditions.

References

- 1. Gamma Oscillations and Potassium Channel Modulation in Schizophrenia: Targeting GABAergic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of AUT00206, a novel Kv3.1/3.2 potassium channel modulator, on task-based reward system activation: a test of mechanism in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic potential of Kv3 modulator 2 in schizophrenia

An In-depth Technical Guide on the Therapeutic Potential of Kv3 Modulators in Schizophrenia

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder with a significant unmet need for therapies that effectively address cognitive and negative symptoms.[1][2] A compelling body of evidence points to the dysfunction of fast-spiking parvalbumin-positive (PV+) GABAergic interneurons as a core pathophysiological feature of the disease.[1][3][4] These interneurons are critical for generating high-frequency gamma oscillations (30-80 Hz), which are essential for cognitive processes and are found to be disrupted in individuals with schizophrenia. The voltage-gated potassium channels Kv3.1 and Kv3.2 are highly expressed on PV+ interneurons and are crucial for their ability to fire at high frequencies. Post-mortem studies have revealed reduced Kv3.1 expression in the prefrontal cortex of schizophrenia patients, making these channels a promising therapeutic target.

This technical guide focuses on the therapeutic potential of Kv3 modulators, with a specific emphasis on AUT00206, a first-in-class, selective positive modulator of Kv3.1/3.2 channels. By enhancing the activity of these channels, AUT00206 is hypothesized to restore the function of PV+ interneurons, normalize gamma oscillations, and thereby ameliorate the symptoms of schizophrenia. This document synthesizes preclinical and clinical data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Role of Kv3 Channels in Schizophrenia Pathophysiology

The "GABA hypothesis" of schizophrenia posits that dysfunction in GABAergic interneurons, particularly the fast-spiking PV+ subset, leads to an imbalance of excitation and inhibition in cortical circuits. These PV+ interneurons regulate the synchronization of pyramidal neuron firing, giving rise to gamma oscillations that are fundamental for cognitive functions like working memory and attention.

Kv3.1 and Kv3.2 channels possess unique properties, including a high activation threshold and very fast deactivation kinetics, which enable the rapid repolarization of the action potential. These characteristics are essential for sustaining the high-frequency firing (>100 Hz) of PV+ interneurons. In schizophrenia, reduced Kv3.1 channel function is thought to impair the firing capacity of these interneurons, leading to desynchronized network activity and the cognitive deficits characteristic of the disorder. Therefore, positive modulation of Kv3.1/3.2 channels presents a novel therapeutic strategy to restore PV+ interneuron function and improve cortical network activity.

Preclinical Evidence for Kv3 Modulation

Preclinical studies using animal models of schizophrenia have demonstrated the potential of Kv3 modulators to reverse behavioral and cognitive deficits. The sub-chronic phencyclidine (PCP) rat model is often used as it mimics cognitive impairments and other symptoms of schizophrenia.

-

Cognitive Enhancement: In a reversal learning task, a measure of cognitive flexibility, the novel Kv3.1 modulators AUT6 and AUT9 significantly attenuated the deficits induced by sub-chronic PCP treatment. Similarly, in the novel object recognition (NOR) test, both compounds restored visual recognition memory in PCP-treated rats.

-

Behavioral Effects: A Kv3.1/3.2 positive modulator, AUT1, was shown to reduce amphetamine-induced hyperactivity in mice to a degree similar to the antipsychotic clozapine. In social interaction tests, AUT6 and AUT9 reversed PCP-induced deficits, suggesting potential effects on negative symptoms.

-

Cellular Effects: In vitro studies have confirmed that Kv3.1/3.2 positive modulators increase the firing frequency of fast-spiking interneurons. The compound AUT00206 has been shown to enhance whole-cell currents and the power of fast network oscillations, consistent with its action on PV+ interneurons.

Table 1: Preclinical Efficacy of Kv3 Modulators in Animal Models

| Compound | Animal Model | Behavioral/Cognitive Task | Key Finding | Citation(s) |

| AUT6 & AUT9 | Sub-chronic PCP in rats | Reversal Learning (RL) | Significantly attenuated PCP-induced deficits (P<0.001 vs. PCP for AUT6; P<0.05-0.001 vs. PCP for AUT9). | |

| AUT6 & AUT9 | Sub-chronic PCP in rats | Novel Object Recognition (NOR) | Restored preference for novel object (P<0.05-0.001 for both compounds). | |

| AUT6 & AUT9 | Sub-chronic PCP in rats | Social Interaction (SI) | Significantly attenuated reductions in sniffing and increases in avoidance behavior. | |

| AUT1 | Amphetamine-treated mice | Hyperactivity | Reduced amphetamine-induced hyperactivity, similar to clozapine. |

Clinical Development of AUT00206

AUT00206 is an orally active, selective modulator of Kv3.1/3.2 channels that has progressed into clinical trials for schizophrenia.

Phase I Studies in Healthy Volunteers

The first-in-human Phase I study assessed the safety, tolerability, and pharmacokinetics of AUT00206 in over 60 healthy volunteers. The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

-

Safety and Tolerability: AUT00206 was found to be safe and well-tolerated at all tested dose levels. Treatment-related adverse events were most common in the Nervous System class, with somnolence reported at high single doses and headache at higher multiple doses.

-

Pharmacokinetics: The study confirmed that plasma concentrations of AUT00206 reached levels predicted to be pharmacologically active based on preclinical models. A significant food effect was observed, with Cmax and AUC increasing in the presence of food.

Phase Ib Proof-of-Mechanism and Efficacy Studies

Subsequent Phase Ib studies were designed to demonstrate target engagement and explore efficacy in models relevant to schizophrenia.

-

Ketamine Challenge Study: This study in healthy volunteers used an intravenous infusion of ketamine to temporarily induce brain activity changes thought to model aspects of psychosis. AUT00206 significantly and dose-dependently reduced the ketamine-induced increase in the blood oxygen level dependent (BOLD) signal in the dorsal anterior cingulate and thalamus, providing clear evidence of CNS target engagement.

-

Studies in Patients with Schizophrenia:

-

Dopamine Synthesis Capacity: A study using [18F]-FDOPA PET imaging in 20 patients with schizophrenia found that while AUT00206 had no significant overall effect on dopamine synthesis capacity (KiCer), there was a significant correlation between a reduction in striatal KiCer and an improvement in symptoms in the AUT00206 group (r = 0.58, p = 0.03). This was not observed in the placebo group.

-

Gamma Oscillations: In another study, patients treated with AUT00206 showed a significant reduction in frontal resting gamma power (t13 = 3.635, P = .003) from baseline. Furthermore, baseline frontal gamma power was positively correlated with the severity of positive symptoms (n = 22, r = 0.613, P < .002).

-

Reward System Activation: An fMRI study found that patients receiving AUT00206 showed increased activation in the left associative striatum during reward anticipation, suggesting modulation of striatal circuits relevant to schizophrenia pathophysiology.

-

Table 2: Summary of AUT00206 Clinical Trial Data

| Study Phase | Population | N | Key Objective(s) | Key Quantitative Outcome(s) | Citation(s) |

| Phase I | Healthy Volunteers | >60 | Safety, Tolerability, Pharmacokinetics | Safe and well-tolerated; PK confirmed clinically relevant concentrations. | |

| Phase Ib | Healthy Volunteers | 15 (completed) | CNS Target Engagement (Ketamine Challenge) | Dose-dependent reduction of ketamine-induced BOLD signal increase in dACC and thalamus. | |

| Phase Ib | Schizophrenia Patients | 20 | Effect on Dopamine Synthesis | No overall effect on KiCer; significant correlation between ↓KiCer and ↓symptoms (r=0.58, p=0.03). | |

| Phase Ib | Schizophrenia Patients | 22 (baseline), 14 (treatment) | Effect on Gamma Oscillations | Significant reduction in frontal gamma power post-treatment (t13=3.635, P=0.003). | |

| Phase Ib | Schizophrenia Patients | N/A | Effect on Reward Processing | Increased activation in left associative striatum during reward anticipation. |

Detailed Experimental Protocols

Phase Ib Ketamine Challenge fMRI Study

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, 4-way crossover study.

-

Participants: 16 healthy volunteers were planned, with 15 completing all four scanning sessions.

-

Protocol: Participants received two different dose levels of AUT00206 or a placebo. Following drug administration, they underwent fMRI scanning during an intravenous infusion of either ketamine or saline.

-

Primary Endpoint: The primary outcome was the change in the BOLD signal in pre-specified brain regions of interest (dorsal anterior cingulate and thalamus) following the ketamine challenge.

-

Data Analysis: The BOLD signal changes were compared between the AUT00206 and placebo conditions to determine if the drug could attenuate the effects of ketamine.

[18F]-FDOPA PET Study in Schizophrenia Patients

-

Study Design: A randomized, placebo-controlled study.

-

Participants: 20 patients with a diagnosis of schizophrenia.

-

Protocol:

-

Baseline: Participants underwent an initial [18F]-FDOPA PET scan to measure baseline dopamine synthesis capacity (KiCer) and were assessed for clinical symptoms using scales like the PANSS.

-

Treatment: Patients were randomized to receive either AUT00206 or a placebo for up to 28 days.

-

Follow-up: A second [18F]-FDOPA PET scan and symptom assessment were performed after the treatment period.

-

-

Primary Endpoint: The change in striatal dopamine synthesis capacity (KiCer) from baseline to post-treatment.

-

Data Analysis: Changes in KiCer were compared between the AUT00206 and placebo groups. Correlations between the change in KiCer and the change in symptom scores were also analyzed.

Conclusion and Future Directions

The modulation of Kv3.1/3.2 channels represents a highly promising and targeted therapeutic strategy for schizophrenia. The underlying hypothesis is strong, linking a specific molecular target (Kv3 channels) to a core cellular deficit (impaired PV+ interneuron firing) and a key network-level dysfunction (disrupted gamma oscillations) in the disease. The clinical candidate AUT00206 has demonstrated CNS target engagement and has shown encouraging signals of efficacy in patient populations by modulating biomarkers associated with the underlying pathophysiology.

While initial data are promising, further investigation is required. Larger, longer-term clinical trials are needed to definitively establish the efficacy of Kv3 modulators on the cognitive, negative, and positive symptoms of schizophrenia. The identification of patient subgroups most likely to respond, potentially through biomarkers like resting-state gamma power, could pave the way for a more personalized treatment approach. Overall, the development of Kv3 modulators marks a significant step towards novel, non-dopaminergic therapies that address the critical unmet needs of individuals with schizophrenia.

References

Cellular Targets of a Representative Kv3 Positive Modulator (Kv3 Modulator 2) in the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated potassium channels of the Kv3 subfamily (Kv3.1, Kv3.2, Kv3.3, and Kv3.4) are critical regulators of neuronal excitability in the central nervous system (CNS).[1][2] Their unique biophysical properties, including high activation thresholds and fast activation/deactivation kinetics, enable neurons to fire action potentials at high frequencies, a crucial function for maintaining the fidelity of neural circuits involved in cognition, motor control, and sensory processing.[1][2][3] Dysregulation of Kv3 channel function has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, epilepsy, and ataxia, making them a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of the cellular targets of a representative Kv3 positive modulator, referred to herein as "Kv3 Modulator 2". This document consolidates preclinical data from exemplary compounds such as AUT00206, AUT1, and AUT2 to delineate the mechanism of action, cellular and subcellular targets, and the experimental methodologies used for their characterization.

Mechanism of Action of Kv3 Positive Modulators

Kv3 positive modulators, such as this compound, act as enhancers of channel function. Rather than directly opening the channel, they bind to an allosteric site, distinct from the ion-conducting pore, to shift the voltage-dependence of activation to more negative potentials. This increases the probability of the channel opening at a given membrane potential, resulting in a larger potassium current. Consequently, this enhanced repolarization allows for faster recovery of sodium channels from inactivation, enabling the neuron to fire action potentials at a higher frequency.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Cellular Targets in the Central Nervous System

The cellular targets of this compound are defined by the expression patterns of the Kv3 channel subunits it modulates, primarily Kv3.1 and Kv3.2. These channels are prominently expressed in neuronal populations characterized by high-frequency firing.

Fast-Spiking GABAergic Interneurons

A primary target for Kv3 modulators is the population of fast-spiking GABAergic interneurons, many of which are parvalbumin (PV)-positive. These interneurons are crucial for generating gamma oscillations, which are involved in cognitive processes, and for maintaining the excitatory/inhibitory balance in cortical and hippocampal circuits.

-

Cortical and Hippocampal Interneurons: Kv3.1 and Kv3.2 are highly expressed in these interneurons, enabling their fast-spiking phenotype. By enhancing the function of these channels, this compound can restore normal firing patterns in these cells, which is a proposed therapeutic mechanism for schizophrenia.

-

Striatal Interneurons: PV-positive interneurons in the striatum, which synapse onto medium spiny neurons, also express Kv3.1 channels. Modulation of these channels can influence striatal output and may be relevant for treating disorders involving the basal ganglia.

Cerebellar Neurons

The cerebellum is critical for motor control and coordination, and several neuronal types within this structure exhibit high-frequency firing and express Kv3 channels.

-

Purkinje Cells: These are the sole output neurons of the cerebellar cortex and are characterized by their high firing rates. They express high levels of Kv3.3 mRNA and protein. While this compound primarily targets Kv3.1/3.2, some modulators have weaker effects on Kv3.3.

-

Granule Cells: These neurons are abundant in the cerebellum and express Kv3.1 channels. Studies have shown that Kv3 modulators can enhance the repetitive firing of cerebellar granule cells.

Auditory Brainstem Nuclei

Neurons within the auditory brainstem are specialized for processing temporal information in sound with high fidelity, a process that requires extremely high and precise firing rates.

-

Medial Nucleus of the Trapezoid Body (MNTB): Neurons in the MNTB can fire at rates up to 600 Hz and show high levels of Kv3.1 expression. Kv3 modulators have been shown to affect the firing properties of these neurons.

-

Cochlear Nucleus: Bushy cells in the cochlear nucleus also express Kv3.1.

Other Neuronal Populations

-

Globus Pallidus: Projecting neurons in the globus pallidus express both Kv3.1 and Kv3.2 subunits, which likely form heteromeric channels. These neurons are involved in the control of voluntary movement.

-

Thalamic Reticular Nucleus: This nucleus, which plays a role in regulating thalamocortical activity, contains neurons that express Kv3 channels.

-

Starburst Amacrine Cells (Retina): These retinal interneurons express Kv3.1 and Kv3.2 proteins and exhibit large Kv3-mediated currents.

Subcellular Localization of Targets

Kv3 channels are strategically located on different subcellular compartments to regulate neuronal firing and neurotransmitter release.

-

Soma and Dendrites: Kv3 channels on the soma and dendrites contribute to the repolarization of the action potential, enabling fast-spiking.

-

Axon and Presynaptic Terminals: The presence of Kv3 channels on axons and at presynaptic terminals, such as the calyx of Held, allows for rapid repolarization of the presynaptic action potential, which in turn influences the timing and amount of neurotransmitter release.

Quantitative Data

The effects of Kv3 positive modulators have been quantified in various preclinical studies. The following tables summarize key findings for representative compounds.

Table 1: Electrophysiological Effects of Kv3 Modulators on Recombinant Human Kv3 Channels

| Parameter | Kv3.1 | Kv3.2 | Reference Compound |

| V1/2 of Activation (Control) | +13.1 ± 0.9 mV | N/A | AUT00206 |

| V1/2 of Activation (10 µM Modulator) | +3.9 ± 0.9 mV (Δ -9.2 mV) | N/A | AUT00206 |

| EC50 for V1/2 Shift | 1.1 µM | 1.3 µM | AUT00206 |

| Data from HEK293T cells expressing Kv3.1. Data for AUT00206 effects on Kv3.1 and Kv3.2 from another study. |

Table 2: Effects of Kv3 Modulators on Neuronal Firing

| Cell Type | Preparation | Modulator (Concentration) | Effect |

| Cerebellar Granule Cells (WT mice) | Acute brain slices | AUT00206 (100 µM) | Enhanced repetitive firing |

| Cerebellar Granule Cells (H/+ mice) | Acute brain slices | AUT00206 (100 µM) | Enhanced repetitive firing |

| H/+ mice are a model for progressive myoclonus epilepsy. |

Table 3: Pharmacokinetics of a Representative Kv3 Modulator (AUT1)

| Parameter | Value | Animal Model |

| Oral Dose | 30 mg/kg | Mouse |

| Free Brain Concentration (approx.) | 1-2 µM | Mouse |

| Oral Dose | 60 mg/kg | Mouse |

| Free Brain Concentration (approx.) | 1-2 µM | Mouse |

| These concentrations are in the range shown to modulate Kv3.1 and Kv3.2 channels in vitro. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording Kv3 currents from cultured cells or neurons in acute brain slices to assess the effects of this compound.

Objective: To measure the effect of this compound on the voltage-dependence of activation and current amplitude of Kv3 channels.

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Microscope with manipulators

-

Patch-clamp amplifier and digitizer

-

Perfusion system

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP (pH 7.3)

-

This compound stock solution (e.g., in DMSO)

Procedure:

-

Prepare acute brain slices or cultured cells expressing Kv3 channels.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with internal solution and mount it on the headstage.

-

Establish a gigaohm seal with the cell membrane under visual guidance.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Kv3 currents.

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

Repeat the voltage-step protocol to record currents in the presence of the modulator.

-

Data Analysis:

-

Plot current-voltage (I-V) relationships.

-

Calculate conductance (G) at each voltage step.

-

Fit the conductance-voltage (G-V) data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Compare the V1/2 before and after modulator application.

-

Experimental Workflow Diagram

Caption: Workflow for whole-cell patch-clamp experiment.

Immunohistochemistry (IHC) for Kv3 Channel Localization

This protocol describes the localization of Kv3 channels in brain tissue to identify cellular targets of this compound.

Objective: To visualize the distribution of a specific Kv3 subunit (e.g., Kv3.1b) in a brain region of interest.

Materials:

-

Perfused and fixed brain tissue

-

Vibratome or cryostat

-

Free-floating sections (30-50 µm)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody (e.g., rabbit anti-Kv3.1b)

-

Secondary antibody (e.g., goat anti-rabbit conjugated to a fluorophore)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain.

-

Section the brain using a vibratome or cryostat.

-

Wash the free-floating sections in PBS.

-

Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.

-

Incubate the sections in the primary antibody solution (diluted in blocking solution) overnight at 4°C.

-

Wash the sections three times in PBS for 10 minutes each.

-

Incubate the sections in the secondary antibody solution (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Wash the sections three times in PBS for 10 minutes each.

-

Mount the sections on glass slides.

-

Apply mounting medium with DAPI and coverslip.

-

Image the sections using a fluorescence or confocal microscope.

Conclusion

Kv3 positive modulators, represented here by "this compound," target specific populations of neurons in the CNS that are crucial for high-frequency information processing. The primary cellular targets are fast-spiking GABAergic interneurons, cerebellar neurons, and auditory brainstem neurons, with the subcellular targets including somatic, dendritic, and presynaptic compartments. By enhancing the function of Kv3.1 and Kv3.2 channels, these modulators can restore normal neuronal firing patterns and hold therapeutic promise for a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the further investigation of these compounds and their cellular targets.

References

Biophysical Properties of Kv3 Channels with Kv3 Modulator 2: An In-depth Technical Guide

This guide provides a comprehensive overview of the biophysical properties of Kv3 voltage-gated potassium channels when modulated by the small molecule AUT2, also referred to as Kv3 modulator 2. It is intended for researchers, scientists, and drug development professionals working to understand the therapeutic potential of Kv3 channel modulation.

Core Concepts of Kv3 Channel Function

Kv3 channels, particularly Kv3.1 and Kv3.2 subunits, are critical for enabling high-frequency firing in neurons due to their unique biophysical properties.[1][2][3] These channels activate at relatively depolarized membrane potentials and exhibit rapid activation and deactivation kinetics.[1][2] This allows for the swift repolarization of the neuronal membrane following an action potential, which is essential for sustained high-frequency firing in cell types such as fast-spiking GABAergic interneurons.

Introduction to this compound (AUT2)

This compound, also known as AUT2, is an imidazolidinedione derivative that acts as a positive allosteric modulator of Kv3.1 and Kv3.2 channels. Positive modulation by AUT2 involves a preferential stabilization of the open state of the channel. By altering the channel's gating properties, AUT2 can significantly impact neuronal excitability, making it a valuable tool for research and a potential therapeutic agent for neurological disorders associated with dysfunctional fast-spiking neurons.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative biophysical data on the effects of AUT2 on Kv3.1 and Kv3.2 channels.

Table 1: Effect of AUT2 on Voltage-Dependent Activation of Kv3.1 Channels

| Parameter | Control | 1 µM AUT2 | 10 µM AUT2 | Cell Type | Reference |

| V1/2 of Activation | --- | Shifted to more negative potentials | Shifted by over -28 mV | CHO cells expressing rat Kv3.1b | |

| Current Increase at -10 mV | --- | 136.2% increase | --- | CHO cells expressing rat Kv3.1b | |

| EC50 | --- | 0.9 µM (human Kv3.1b) | --- | Not specified |

Table 2: Effect of AUT2 on Inactivation and Deactivation of Kv3.1 Channels

| Parameter | Control | 1 µM AUT2 | 10 µM AUT2 | Cell Type | Reference |

| Voltage-Dependent Inactivation | No significant change | --- | Major shift to more negative potentials | CHO cells expressing rat Kv3.1b | |

| Rate of Deactivation | --- | Slowed | Slowed | CHO cells expressing rat Kv3.1b | |

| Peak Current Reduction (at -50 to +50 mV) | --- | --- | Significant reduction | CHO cells expressing rat Kv3.1b |

Table 3: Effect of AUT2 on Kv3.2 Channels

| Parameter | Control | AUT2 Concentration | Effect | Cell Type | Reference |

| EC50 | --- | 1.9 µM | Positive modulation | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of Kv3 modulators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for recording the ionic currents flowing through the channels of a single cell.

1. Cell Preparation:

- Chinese Hamster Ovary (CHO) cells stably transfected with the desired Kv3 channel subunit (e.g., rat Kv3.1b) are cultured under standard conditions.

- For recording, cells are dissociated and plated onto glass coverslips.

2. Recording Solutions:

- External (Bath) Solution (in mM): Specific composition varies but typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

- Internal (Pipette) Solution (in mM): Typically contains KF or KCl, EGTA, and HEPES, with the pH adjusted to 7.2.

3. Electrophysiological Recording:

- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

- Borosilicate glass pipettes with a resistance of 2-5 MΩ are pulled and filled with the internal solution.

- A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

- Membrane currents are recorded using a patch-clamp amplifier.

4. Voltage-Clamp Protocols:

- Activation: To study voltage-dependent activation, cells are held at a negative holding potential (e.g., -60 mV or -90 mV) and then depolarized to a series of test potentials (e.g., from -70 mV to +60 mV in 10 mV increments).

- Inactivation: To assess steady-state inactivation, a series of prepulses to various potentials are applied for a longer duration (e.g., 30 seconds) before a test pulse to a fixed depolarized potential.

- Deactivation: Tail currents are recorded by repolarizing the membrane to various negative potentials after a brief depolarizing pulse to activate the channels.

5. Data Analysis:

- Current-voltage (I-V) relationships are plotted.

- Conductance-voltage (G-V) curves are generated by calculating conductance (G) from the peak current at each voltage and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

- Time constants for activation, inactivation, and deactivation are determined by fitting the current traces with exponential functions.

Visualizations

Signaling Pathway of Kv3 Channel Modulation

Caption: Signaling pathway of Kv3 channel modulation by AUT2.

Experimental Workflow for Assessing Modulator Effects

Caption: Experimental workflow for assessing Kv3 modulator effects.

Logical Relationship of Kv3 Activity and Neuronal Firing

Caption: Logical relationship between Kv3 properties and neuronal firing.

References

The Discovery and Synthesis of AUT00206: A Technical Overview of a Novel Kv3 Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUT00206 is a novel, orally bioavailable small molecule that acts as a positive modulator of Kv3.1 and Kv3.2 potassium channels. These channels are critical for the high-frequency firing of fast-spiking interneurons, particularly parvalbumin (PV)-positive interneurons, which play a crucial role in regulating neuronal network oscillations and cognitive processes. Dysfunction of these interneurons is implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and Fragile X syndrome. By enhancing the activity of Kv3.1 and Kv3.2 channels, AUT00206 aims to restore normal neuronal circuit function and thereby alleviate symptoms associated with these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of AUT00206.

Discovery and Optimization

The development of AUT00206 emerged from a focused effort to identify selective modulators of Kv3 channels. The discovery process likely involved high-throughput screening of a chemical library followed by a lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties. This effort led to the identification of the imidazolidinedione scaffold as a promising starting point. Structure-activity relationship (SAR) studies on this scaffold guided the synthesis of a series of analogs, culminating in the selection of AUT00206 as a clinical candidate with a desirable balance of in vitro activity and drug-like properties.

Chemical Synthesis

While the precise, step-by-step synthesis of AUT00206 is proprietary and detailed within patent literature (WO2017103604 and WO2018020263), a general synthetic approach for related imidazolidinedione-based Kv3 modulators can be inferred. The synthesis likely involves a multi-step sequence to construct the core imidazolidinedione ring and append the necessary substituted aryl ether side chains.

A plausible, though generalized, synthetic pathway is illustrated below.

Mechanism of Action

AUT00206 is a positive allosteric modulator of Kv3.1 and Kv3.2 channels.[1] It enhances channel function by causing a hyperpolarizing (leftward) shift in the voltage-dependence of activation.[1] This means the channels open at more negative membrane potentials, increasing the potassium current during the repolarization phase of an action potential. This enhanced repolarization allows for faster and more precise firing of neurons, particularly the fast-spiking PV-positive interneurons that highly express these channels.

The improved function of these interneurons is thought to restore the excitatory/inhibitory balance in cortical circuits and normalize gamma oscillations, which are often disrupted in conditions like schizophrenia.[2]

Quantitative Data

In Vitro Pharmacology

The potency of AUT00206 was determined using whole-cell patch-clamp electrophysiology on cell lines stably expressing human Kv3.1b and Kv3.2a channels.[1]

| Channel | Parameter | Value |

| hKv3.1b | EC50 | 8 µM |

| hKv3.2a | EC50 | 9 µM |

| hKv3.1b | Voltage Shift (10 µM) | -7.1 mV |

| hKv3.1b | Voltage Shift (30 µM) | -15.9 mV |

| hKv3.2a | Voltage Shift (10 µM) | -11.2 mV |

| hKv3.2a | Voltage Shift (30 µM) | -29.2 mV |

Selectivity: AUT00206 demonstrates selectivity for Kv3.1 and Kv3.2 channels, with weaker effects on Kv3.3 and Kv3.4 channels and little to no effect on a wide range of other ion channels, receptors, enzymes, and transporters (specific data not publicly available).[1]

Preclinical Pharmacokinetics

While a comprehensive public dataset is not available, preclinical studies established a pharmacokinetic profile for AUT00206 that supported further development. The target therapeutic range for plasma concentrations in clinical trials was based on these preclinical models.

Clinical Pharmacokinetics (Phase I)

In a Phase I study in healthy volunteers, AUT00206 was found to be safe and well-tolerated.

| Parameter | Value |

| Half-life (t1/2) | 10-15 hours |

| Time to Steady State | 2-3 days |

| Accumulation Ratio (Racc) | ~1.5 |

Note: Data from single and multiple ascending dose studies.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of AUT00206 on Kv3 channel currents.

Detailed Methodology:

-

Cell Culture: Mammalian cell lines (e.g., HEK293) are stably transfected to express the human Kv3.1b or Kv3.2a channel subunits.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Solutions: The external (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4. The internal (pipette) solution contains (in mM): 125 KCl, 1 CaCl2, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Na2ATP, pH adjusted to 7.2.

-

Voltage Protocol: Cells are held at a membrane potential of -80 mV. To elicit channel opening, the membrane potential is stepped to a range of depolarizing potentials (e.g., from -70 mV to +60 mV in 10 mV increments).

-

Compound Application: AUT00206 is dissolved in a suitable solvent (e.g., DMSO) and added to the external solution at various concentrations to determine the dose-response relationship.

-

Data Analysis: The peak current amplitude at each voltage step is measured before and after the application of AUT00206. The percentage increase in current is plotted against the compound concentration to calculate the EC50. The voltage at which half of the channels are activated (V1/2) is determined from the conductance-voltage relationship to quantify the voltage shift.

Sub-chronic Phencyclidine (PCP) Model in Rats

This model is used to induce schizophrenia-like cognitive and social behavioral deficits.

Detailed Methodology:

-

Animals: Adult female Lister-Hooded rats are used.

-

PCP Administration: Rats receive daily intraperitoneal (i.p.) injections of phencyclidine (2 mg/kg) or saline for 7 consecutive days.

-

Washout Period: A 6-week washout period follows the final PCP injection to allow for the development of enduring behavioral deficits.

-

AUT00206 Treatment: Following the washout period, rats are treated with AUT00206 or vehicle prior to behavioral testing.

-

Behavioral Testing: The Novel Object Recognition (NOR) test is commonly used to assess cognitive deficits.

-

Habituation: Rats are allowed to explore an open field arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

-

Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

Fmr1 Knockout Mouse Model of Fragile X Syndrome

This genetic model recapitulates many of the behavioral abnormalities observed in Fragile X syndrome.

Detailed Methodology:

-

Animals: Fmr1 knockout (KO) mice and wild-type (WT) littermates are used.

-

AUT00206 Administration: Mice are treated with daily intraperitoneal injections of AUT00206 (e.g., 30 or 60 mg/kg) or vehicle for a specified period (e.g., 15 days or 6 weeks).

-

Behavioral Testing: A battery of behavioral tests is conducted to assess different domains.

-

Marble Burying Test: This test assesses repetitive and anxiety-like behavior. Mice are placed in a cage with a number of marbles on the surface of the bedding. The number of marbles buried after a set time is counted.

-

Audiogenic Seizure Test: This test measures susceptibility to sound-induced seizures. Mice are exposed to a loud, high-frequency sound, and the incidence and severity of seizures are scored.

-

Conclusion

AUT00206 is a promising clinical candidate that represents a novel therapeutic approach for the treatment of schizophrenia and Fragile X syndrome. Its mechanism of action, as a positive modulator of Kv3.1 and Kv3.2 channels, is well-defined and directly targets a key aspect of the underlying pathophysiology of these disorders – the dysfunction of fast-spiking interneurons. Preclinical studies have demonstrated the potential of AUT00206 to restore normal neuronal function and improve behavioral deficits in relevant animal models. The favorable safety and pharmacokinetic profile observed in early clinical trials further supports its continued development. This in-depth technical guide provides a comprehensive overview of the core scientific data and methodologies that form the foundation for the clinical investigation of AUT00206.

References

The Role of Kv3 Modulator 2 (AUT2) in Auditory Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated potassium channels of the Kv3 family, particularly Kv3.1 and Kv3.3, are critical for the high-fidelity temporal processing of auditory information. Their unique biophysical properties—high activation thresholds and fast deactivation kinetics—enable neurons in the auditory brainstem to fire action potentials at high frequencies with exceptional temporal precision.[1][2] Dysregulation of Kv3 channel function has been implicated in various auditory processing disorders. This technical guide provides an in-depth examination of the effects of a specific Kv3.1 channel modulator, AUT2, on auditory processing. We will detail its mechanism of action, summarize key experimental findings from in vitro and in vivo studies, provide comprehensive experimental protocols, and present quantitative data in a structured format.

Introduction to Kv3 Channels in the Auditory System

The auditory system excels at processing temporal information, a feat made possible by specialized neurons capable of firing at rates exceeding several hundred hertz.[1][3] This rapid, sustained firing is largely dependent on the expression of Kv3 voltage-gated potassium channels.[2]

Key Characteristics of Kv3 Channels:

-

High Activation Threshold: They activate at relatively depolarized membrane potentials (positive to -20 mV), primarily during the rising phase of an action potential.

-

Fast Kinetics: They exhibit very rapid activation and deactivation, which contributes to a brief action potential duration and a short afterhyperpolarization.

These properties allow for minimal inactivation of sodium channels, enabling the neuron to be ready to fire another action potential very quickly. Kv3.1 and Kv3.3 subunits are highly expressed in key nuclei of the auditory brainstem, including the cochlear nucleus, the medial nucleus of the trapezoid body (MNTB), and the lateral superior olive (LSO), all of which are crucial for sound localization and processing.

Kv3 modulators are small molecules designed to alter the function of these channels. This guide focuses on the imidazolidinedione derivative AUT2 , a compound known to modulate Kv3.1 channels and that has been investigated for its potential to treat hearing disorders.

Mechanism of Action of Kv3 Modulator 2 (AUT2)

AUT2 exerts its effects by altering the voltage-dependent gating of the Kv3.1 channel. Unlike channel blockers, which occlude the pore, AUT2 is a positive modulator that shifts the channel's activation and inactivation properties.

-

At Lower Concentrations: AUT2 shifts the voltage of activation for Kv3.1 channels to more negative potentials. This causes the channels to open earlier during the rising phase of an action potential and at potentials closer to the resting membrane potential.

-

At Higher Concentrations: In addition to shifting activation, higher concentrations of AUT2 also shift the voltage dependence of steady-state inactivation to more negative potentials. This reduces the total available Kv3.1 current during sustained depolarization, effectively suppressing the high-threshold current.

This dual mechanism allows AUT2 to increase potassium currents that activate near the resting potential (low-threshold) while simultaneously reducing the currents that activate at very positive potentials (high-threshold).

Experimental Evidence & Protocols

The effects of AUT2 on auditory processing have been investigated using both in vitro brain slice electrophysiology and in vivo animal models.

In Vitro Studies: Brain Slice Electrophysiology

Recordings from neurons in the medial nucleus of the trapezoid body (MNTB) are commonly used to study the effects of Kv3 modulators, as these cells are known for their high-frequency firing capabilities, which are dependent on Kv3.1 channels.

Key Findings: In a mouse model of Fragile X Syndrome (Fmr1-/y), which exhibits auditory hypersensitivity and MNTB hyperexcitability, application of AUT2 demonstrated a clear effect:

-

Reduced High-Threshold K+ Current: AUT2 significantly decreased the amplitude of K+ currents evoked by strong depolarization (from a holding potential of -40 mV).

-

Increased Low-Threshold K+ Current: The modulator significantly increased K+ currents that activate at more negative potentials (near the resting potential).

-

Normalized Firing Pattern: AUT2 reduced the repetitive firing of MNTB neurons in response to sustained depolarization, returning it closer to the single-spike pattern seen in wild-type animals.

Experimental Protocol: Acute Auditory Brainstem Slice Electrophysiology

This protocol is adapted from standard procedures for obtaining whole-cell patch-clamp recordings from neurons in the MNTB.

-

Animal Preparation: Anesthetize a post-hearing onset mouse (e.g., P14-P23) with isoflurane and decapitate.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) high-sucrose cutting solution.

-

Slicing: Mount the brain onto a vibratome stage. For auditory brainstem recordings, coronal or horizontal slices (200-300 µm thick) are prepared.

-

Slice Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) saturated with carbogen. Incubate at ~33°C for at least 1 hour, then allow to cool to room temperature.

-

Recording: Place a single slice in a recording chamber on an upright microscope, continuously perfused with carbogenated ACSF at ~2 mL/min.

-

Patch-Clamp: Visualize MNTB neurons using differential interference contrast (DIC) optics. Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution to form a gigaseal and obtain a whole-cell recording configuration.

-

Data Acquisition:

-

Voltage-Clamp: Hold neurons at specific potentials (e.g., -40 mV to isolate high-threshold currents) and apply depolarizing voltage steps to record K+ currents.

-

Current-Clamp: Inject depolarizing current steps to elicit action potentials and measure firing frequency and patterns.

-

-

Pharmacology: After obtaining stable baseline recordings, perfuse the slice with ACSF containing AUT2 at the desired concentration and repeat the data acquisition protocols.

In Vivo Studies: Auditory Brainstem Response (ABR)

ABR is a non-invasive electrophysiological test that measures the synchronous neural activity of the auditory pathway in response to sound. It is used to assess hearing thresholds and the integrity of the auditory brainstem.

Key Findings: In Fmr1-/y mice, which show an enhanced Wave IV of the ABR (representing activity in the superior olivary complex and lateral lemniscus), treatment with AUT2 had a significant effect:

-

Restoration of ABR Wave IV: Oral administration of AUT2 (30 mg/kg) restored the amplitude of ABR Wave IV in Fmr1-/y mice to levels comparable to those of wild-type animals, suggesting a normalization of central auditory processing.

Experimental Protocol: Auditory Brainstem Response (ABR) Testing in Rodents

This protocol is based on standard ABR testing procedures in animal models.

-

Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain its body temperature at 37°C with a heating pad.

-

Electrode Placement: Place subdermal needle electrodes at the vertex (active, +), ipsilateral mastoid (reference, -), and contralateral hind limb (ground). Ensure impedance is low (<5 kΩ).

-

Sound Delivery: Place a calibrated speaker or insert earphone into the ear canal. The test is performed in a sound-attenuating chamber.

-

Stimulus Presentation: Present acoustic stimuli, such as clicks or frequency-specific tone pips (e.g., 500-4000 Hz), at varying sound pressure levels (dB SPL), typically from high intensity down to threshold in 5-10 dB steps.

-

Recording and Averaging: Record the electrical responses for a 10-15 ms window following each stimulus. Average the responses to 500-1000 presentations for each intensity level to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic ABR waves (I-V). Measure the latency (time from stimulus onset) and amplitude (from peak to following trough) for each wave at each intensity level.

-

Pharmacology: For drug studies, obtain a baseline ABR. Administer AUT2 (e.g., via oral gavage) and repeat the ABR measurements after a specified time (e.g., 2 hours).

In Vivo Studies: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Key Findings (with related Kv3 modulators AUT00063 & AUT00202): In aged Fischer 344 rats, which show deficits in temporal processing and weaker gap-PPI (a variant of PPI), administration of Kv3 modulators produced significant improvements:

-

Improved Gap-PPI Performance: Both AUT00063 and AUT00202 significantly improved the detection of silent gaps in background noise, as measured by the gap-PPI paradigm. This indicates an enhancement of central auditory temporal resolution.

Experimental Protocol: Prepulse Inhibition (PPI) in Rodents

This protocol is based on standard PPI testing procedures.

-

Apparatus: Use a startle response system consisting of an animal holder (e.g., a Plexiglas cylinder) on a piezoelectric platform within a sound-attenuated chamber with a speaker for stimulus delivery.

-

Acclimation: Place the animal in the holder and allow it to acclimate for 5 minutes with background white noise (e.g., 70 dB).

-

Session Design: The test session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 20-30 seconds).

-